molecular formula C13H22N2O B13214264 1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one

1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one

Cat. No.: B13214264
M. Wt: 222.33 g/mol
InChI Key: MQHKBKJXEZYDFO-UHFFFAOYSA-N
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Description

1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one is a complex organic compound with a unique tricyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a tricyclic core with nitrogen atoms, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. Subsequent functionalization steps, such as alkylation or acylation, are used to introduce the butan-1-one moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2,2-trifluoroethan-1-one hydrochloride: This compound shares a similar tricyclic core but differs in the functional groups attached, leading to distinct chemical and biological properties.

    1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-2-one: Another structurally related compound with variations in the position of the functional groups.

Uniqueness

1-{4,8-Diazatricyclo[5220,2,6]undecan-8-yl}butan-1-one stands out due to its specific tricyclic structure and the presence of the butan-1-one moiety

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

1-(4,8-diazatricyclo[5.2.2.02,6]undecan-8-yl)butan-1-one

InChI

InChI=1S/C13H22N2O/c1-2-3-13(16)15-8-9-4-5-12(15)11-7-14-6-10(9)11/h9-12,14H,2-8H2,1H3

InChI Key

MQHKBKJXEZYDFO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CC2CCC1C3C2CNC3

Origin of Product

United States

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